molecular formula C24H26N2O3 B11020812 N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B11020812
M. Wt: 390.5 g/mol
InChI Key: SUKAEFRSTOLJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-DIPHENYLPROPYL)-3-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with hydroxy, methyl, and oxo groups, as well as a diphenylpropyl side chain.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C24H26N2O3/c1-18-16-21(27)17-24(29)26(18)15-13-23(28)25-14-12-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,22,27H,12-15H2,1H3,(H,25,28)

InChI Key

SUKAEFRSTOLJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-DIPHENYLPROPYL)-3-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials might include 4-hydroxy-2-methyl-6-oxo-1(6H)-pyridine and 3,3-diphenylpropylamine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-DIPHENYLPROPYL)-3-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-DIPHENYLPROPYL)-3-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridine derivatives with hydroxy, methyl, and oxo substitutions, as well as compounds with diphenylpropyl side chains.

Uniqueness

The uniqueness of N-(3,3-DIPHENYLPROPYL)-3-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.